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molecular formula C10H7BrN4O B8510757 10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one

10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one

Cat. No. B8510757
M. Wt: 279.09 g/mol
InChI Key: RXDJEGWKDWSRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507728B2

Procedure details

A solution of 4-bromo-2-(2H-[1,2,4]triazol-3-yl)-phenylamine (25.0 g, 105 mmol) in dioxane (870 mL) and pyridine (10.0 mL) was cooled to 12° C. A solution of chloroacetyl chloride (9.56 mL, 121 mmol) in diethylether (34.7 mL) was added dropwise over a period of 8 min. The mixture was stirred at 10-12° C. for 75 min and treated within 5 min with aq NaOH (2 N, 126 mL, 251 mmol). The mixture was stirred for 17.5 h at ambient temperature. The pH thereby dropped to about pH=9 and it was adjusted to pH=8 with HCl (3 N, 6 mL). After evaporation the residue was stirred at 15° C. for 30 min in water (650 mL) and ethyl acetate (22 mL). The crystals were filtered off, washed with cold water and dried in vacuo. Trituration in ethyl acetate (100 mL) afforded the title compound (13.4 g, 46%) as a light yellow solid. MS: m/e =279.0/281.0 [M+H+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
870 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.56 mL
Type
reactant
Reaction Step Two
Quantity
34.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
126 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:9]2[NH:10][N:11]=[CH:12][N:13]=2)[CH:3]=1.Cl[CH2:15][C:16](Cl)=[O:17].[OH-].[Na+].Cl>O1CCOCC1.N1C=CC=CC=1.C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:16](=[O:17])[CH2:15][N:10]3[C:9](=[N:13][CH:12]=[N:11]3)[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)C=1NN=CN1
Name
Quantity
870 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
9.56 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
34.7 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
126 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 10-12° C. for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 17.5 h at ambient temperature
Duration
17.5 h
ADDITION
Type
ADDITION
Details
The pH thereby dropped to about pH=9 and it
CUSTOM
Type
CUSTOM
Details
After evaporation the residue
STIRRING
Type
STIRRING
Details
was stirred at 15° C. for 30 min in water (650 mL)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C3=NC=NN3CC(N2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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